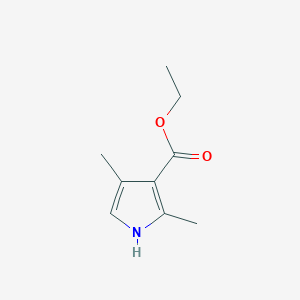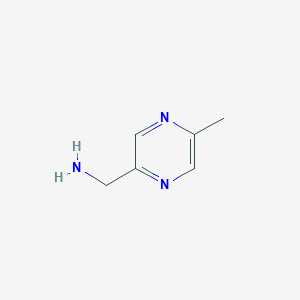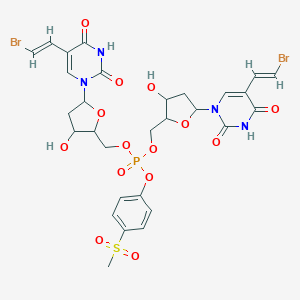
5-Bromobenzofuran-2-carboxamide
Vue d'ensemble
Description
5-Bromobenzofuran-2-carboxamide, also known as 5-Br-BFCA, is a heterocyclic compound with a unique structure and a wide range of potential applications. It has been studied extensively in the fields of synthetic organic chemistry, medicinal chemistry, and pharmaceutical research.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Triazoles : 5-Bromobenzofuran-2-carboxamide is utilized in synthesizing a series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, showing significant antimicrobial activities (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Antimicrobial Activities
- Benzofuran-Oxadiazole Hybrids : The compound serves as an intermediate in creating benzofuran-oxadiazole hybrids, which are synthesized and characterized for their antimicrobial activity (Sanjeeva, Rao, Prasad, & Ramana, 2021).
- Antibacterial Agents : Derivatives of this compound, specifically 5-bromoindole-2-carboxamides, have been synthesized and evaluated for their high antibacterial activity against various Gram-negative bacteria (Mane, Patil, Biradar, & Khade, 2018).
Chemical Synthesis and Optimization
- Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives : The compound is used in the synthesis of 2-amino-5-carboxamide thiazole derivatives, showing potential as an orally bioavailable drug (Kim, Kwon, Han, & Gong, 2019).
- Synthesis of Novel Carboxamides : A novel synthetic route involving this compound is described for the synthesis of vilazodone, a medication used for the treatment of major depressive disorder (Hu & Su, 2020).
Medicinal Chemistry
- 5-HT3 Receptor Antagonists : It's used in the development of 2-substituted benzoxazole carboxamides as potent 5-HT3 receptor antagonists with potential utility for the treatment of diseases related to 5-HT3 receptor function (Yang et al., 2010).
Drug Development
- Development of Antimalarials : Bromo-benzothiophene carboxamide derivatives, related to the chemical structure of this compound, have shown potential as potent inhibitors of Plasmodium asexual blood-stages, suggesting promise in antimalarial drug development (Banerjee, Kapoor, Surolia, & Surolia, 2011).
Mécanisme D'action
Target of Action
5-Bromobenzofuran-2-carboxamide is a derivative of benzofuran, a compound that has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to act on various clinically approved targets .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been found to have extensive potential in various biological activities
Result of Action
Benzofuran derivatives have been reported to have a wide array of biological activities, including antimicrobial properties
Analyse Biochimique
Biochemical Properties
It is known that benzofuran derivatives, a class of compounds to which 5-Bromobenzofuran-2-carboxamide belongs, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some benzofuran derivatives have been found to have anti-cancer properties
Propriétés
IUPAC Name |
5-bromo-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHEOKELADMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368838 | |
| Record name | 5-Bromobenzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35351-21-4 | |
| Record name | 5-Bromo-2-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35351-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromobenzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)


![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
